

Application Note: Synthetic Architectures from 5-Chloro-2-methoxy-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-3-nitrobenzoic acid

CAS No.: 89894-14-4

Cat. No.: B1418316

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Executive Summary & Structural Logic

5-Chloro-2-methoxy-3-nitrobenzoic acid is a densely functionalized aromatic building block that serves as a "linchpin" intermediate in modern drug discovery. Its value lies in its orthogonal reactivity profile, allowing sequential manipulation of its four functional sites.

Structural Analysis: The "Four-Point" Divergence

- **C1-Carboxyl (-COOH):** The primary anchor. Readily converts to amides (for peptidomimetics/inhibitors) or heterocycles (quinazolines).
- **C2-Methoxy (-OMe):** A solubilizing group that also acts as a steric buttress. It can be demethylated to a phenol for intramolecular cyclization or left intact as a hydrogen-bond acceptor.
- **C3-Nitro (-NO₂):** A masked amine. Reduction yields an electron-rich aniline, enabling amide coupling or heterocycle construction (e.g., benzimidazoles, quinoxalines).
- **C5-Chlorine (-Cl):** A stable halogen handle. It survives initial transformations (amidation, reduction) and serves as a site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Primary Application: The Deucravacitinib Pathway[1][2]

The most prominent application of this scaffold is in the synthesis of Deucravacitinib (Sotyktu), a first-in-class TYK2 inhibitor for psoriasis. The acid serves as the precursor to the "left-hand" amide portion of the molecule.

Mechanistic Workflow

The synthesis requires a high-fidelity conversion of the acid to the primary amide, followed by chemoselective reduction of the nitro group without de-halogenating the C5-chlorine.

Step 1: Acid Activation & Amidation The carboxylic acid is activated (typically via Thionyl Chloride) to the acid chloride. Reaction with aqueous or gaseous ammonia yields 5-chloro-2-methoxy-3-nitrobenzamide.

Step 2: Chemoselective Reduction The nitro group is reduced to an aniline. Critical Control Point: Standard Pd/C hydrogenation can cause hydrodechlorination (loss of Cl). Raney Nickel or Platinum on Carbon (Pt/C) (often sulfided) is preferred to preserve the halogen.

Pathway Visualization (DOT)



Figure 1: Synthetic route to Deucravacitinib intermediate preserving the C5-Chloro motif.

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Divergent Applications: Novel Heterocycles

Beyond specific drug targets, this scaffold is ideal for generating libraries of Quinazolin-4(3H)-ones, a privileged structure in kinase inhibitors (e.g., EGFR, VEGFR).

Route A: The Quinazoline Cyclization

- Reduction: Convert starting acid to 3-amino-5-chloro-2-methoxybenzoic acid.

- Cyclization: Condensation with formamide (Niementowski reaction variant) or urea yields the quinazolinone core.
- Diversification: The C6-chloro (originally C5) remains available for Suzuki coupling to add biaryl complexity.

Route B: Benzimidazole Formation

- Amidation: React acid with a primary amine (R-NH₂).
- Reduction: Reduce -NO₂ to -NH₂.^[1]
- Cyclization: Use ortho-formate or aldehydes to close the imidazole ring, yielding 1,2-disubstituted benzimidazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzamide

Target: Primary Amide Formation (Deucravacitinib Intermediate)

Reagents:

- **5-Chloro-2-methoxy-3-nitrobenzoic acid** (1.0 equiv)
- Thionyl Chloride (SOCl₂, 1.5 equiv)
- Triethylamine (TEA, 1.1 equiv)
- Ammonia (gas or 28% aq. solution)
- Dichloromethane (DCM, anhydrous)

Procedure:

- Activation: In a dry flask under N₂, dissolve the benzoic acid (e.g., 10 g) in DCM (100 mL). Add catalytic DMF (2-3 drops).

- Chlorination: Cool to 0°C. Add SOCl₂ dropwise over 30 mins. Allow to warm to room temperature (RT) and reflux for 2 hours until gas evolution ceases.
- Evaporation (Optional but Recommended): Concentrate to remove excess SOCl₂. Redissolve the crude acid chloride in fresh DCM.
- Amidation: Cool the solution to 0-5°C. Slowly sparge NH₃ gas through the solution OR add dropwise to a stirred solution of aqueous ammonia at 0°C. Caution: Exothermic.
- Workup: Stir for 2 hours at RT. The product often precipitates. Filter the solid.[2][3][4] Wash with water (to remove NH₄Cl) and cold methanol.
- Yield: Typical yields are 85-95%.

Protocol B: Chemoselective Reduction to Aniline

Target: 3-Amino-5-chloro-2-methoxybenzamide

Reagents:

- Nitrobenzamide precursor (from Protocol A)
- Raney Nickel (active slurry, ~20 wt% loading)
- Methanol (solvent)[5]
- Hydrogen (H₂) gas (balloon or low pressure)

Procedure:

- Setup: Dissolve the nitrobenzamide in Methanol (10 vol).
- Catalyst Addition: Carefully add Raney Nickel slurry under an inert atmosphere (Argon/N₂). Safety: Raney Ni is pyrophoric when dry.
- Hydrogenation: Purge vessel with H₂. Stir vigorously under H₂ atmosphere (1-5 atm) at 40-60°C. Monitor by HPLC/TLC.
- Completion: Reaction is typically complete in 4-12 hours.

- Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Concentrate the filtrate to obtain the off-white aniline.
- Purity Check: Verify retention of the Chlorine atom via Mass Spec (distinct Cl isotope pattern).

Summary of Reaction Parameters

Step	Reagent	Temp	Critical Factor	Typical Yield
Activation	SOCl ₂ / DMF	Reflux	Remove excess SOCl ₂	Quant. (crude)
Amidation	NH ₃ (g) or (aq)	0°C	Control exotherm	85-95%
Reduction	Raney Ni / H ₂	50°C	Prevent dechlorination	75-90%

References

- Bristol-Myers Squibb Company. Process for the preparation of Deucravacitinib.[6] WO2024236491A1. (Describes the amide formation and reduction sequence).
- Organic Process Research & Development. Development of a Commercial Process for Deucravacitinib. (Discusses the optimization of the amide intermediate).
- BenchChem. Technical Data: **5-Chloro-2-methoxy-3-nitrobenzoic acid**. [7] (Physical properties and general reactivity).
- Sigma-Aldrich. Safety Data Sheet: Nitrobenzoic Acid Derivatives. (Handling of energetic nitro compounds). [8][3]

Disclaimer: This guide is for research purposes only. All syntheses involving energetic materials (nitro compounds) and pressurized hydrogen must be conducted in suitable containment with appropriate PPE.

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Sources

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